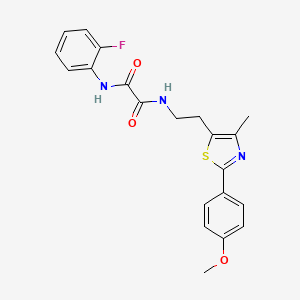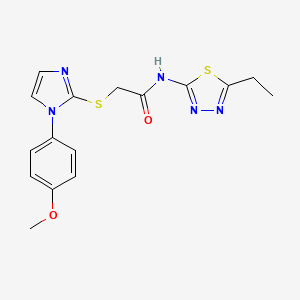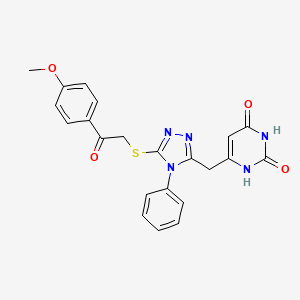![molecular formula C19H19N3O3S B11249546 3,4-dimethoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B11249546.png)
3,4-dimethoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 3,4-dimethoxy-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound with a fused heterocyclic structure.
- It contains a benzamide core linked to a tetrahydrobenzothienopyrimidine moiety, which contributes to its unique properties.
- The compound’s chemical formula is C₁₈H₂₀N₂O₃S, and its systematic name reflects its substituents and ring fusion.
Preparation Methods
- Synthetic Routes : One synthetic approach involves the reaction of 4-hydroxy-6-methylquinolin-2(1H)-one with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF, yielding the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol .
- Industrial Production : While specific industrial methods are not widely documented, research laboratories typically employ similar synthetic routes on a smaller scale.
Chemical Reactions Analysis
- Reactivity : The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions : These depend on the specific reaction type. For example, oxidation may involve reagents like potassium permanganate or chromic acid.
- Major Products : The products formed will vary based on the reaction conditions and substituents. Detailed studies are needed to identify specific products.
Scientific Research Applications
- Chemistry : Researchers explore its reactivity, structural modifications, and potential as a building block for novel compounds.
- Biology and Medicine : Investigations focus on its biological activities, such as antimicrobial, antitumor, or anti-inflammatory effects.
- Industry : Its applications in materials science, drug discovery, or agrochemicals are areas of interest.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways.
- Further studies are necessary to elucidate its precise mode of action.
Comparison with Similar Compounds
- Uniqueness : Its fused benzothienopyrimidine core sets it apart from other related compounds.
- Similar Compounds : While I don’t have an exhaustive list, related structures include quinolones, quinazolinones, and other heterocyclic derivatives .
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C19H19N3O3S/c1-24-13-8-7-11(9-14(13)25-2)18(23)22-17-16-12-5-3-4-6-15(12)26-19(16)21-10-20-17/h7-10H,3-6H2,1-2H3,(H,20,21,22,23) |
InChI Key |
PDPJHJANCNXOCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11249466.png)
![4-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11249474.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11249479.png)
![3-Methoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11249487.png)
![N-(furan-2-ylmethyl)-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11249491.png)



![N-(2,4-difluorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249511.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide](/img/structure/B11249516.png)
![5-methyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11249529.png)

![7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11249535.png)
![N-[2-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide](/img/structure/B11249545.png)
